molecular formula C10H9ClF3NO B5718036 N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

Cat. No. B5718036
M. Wt: 251.63 g/mol
InChI Key: WAUDDQSSSLMZJQ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide, also known as CF3-4-Cl-Ph-CH2-CONH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106°C.

Scientific Research Applications

Scientific Research Applications of N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

  • Synthesis and Molecular Docking in Drug Development

    • N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide derivatives have been synthesized and evaluated for their potential as tyrosinase and melanin inhibitors. These compounds, including similar butanamides, show promise in depigmentation drug formulation with minimal side effects, as evidenced by in vitro and in vivo studies, and supported by in silico approaches (Raza et al., 2019).
  • Quantum Chemical Studies

    • Quantum chemical analysis of related compounds, such as bicalutamide, which shares a similar chemical structure, has been performed. This involves assessing steric energy and other molecular properties to understand their behavior in blocking androgen receptors, crucial in the treatment of conditions like prostate cancer (Otuokere & Amaku, 2015).
  • Metabolism and Pharmacokinetics

    • Studies on related propanamides have shown insights into their metabolism and pharmacokinetics, which are essential for understanding their therapeutic potential and safety profiles. For example, the metabolism of flutamide, a related compound, has been studied to understand the formation of metabolites and their implications (Goda et al., 2006).
  • Structural Studies in Medicinal Chemistry

    • X-ray crystallography and NMR studies of related compounds provide structural insights that are critical for drug design. This includes understanding how molecular conformation affects drug activity and stability, as seen in studies on similar propanamide derivatives (Camerman et al., 1978).
  • Photochemistry in Drug Analysis

    • Research on the photochemistry of related compounds, such as flutamide, has been conducted. This provides insights into the stability and degradation pathways of these compounds under various conditions, which is vital for their development and quality control (Udagawa et al., 2011).
  • Synthetic Approaches in Medicinal Chemistry

    • Improved synthetic methods for related compounds have been developed, enhancing the efficiency and scalability of drug production. This includes innovations in synthesizing key intermediates and final drug molecules (Song, 2001).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-2-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUDDQSSSLMZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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